3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline
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Overview
Description
N-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a complex organic compound that features a benzoxazole and benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.
Nitro Group Introduction: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Condensation Reaction: The final step involves the condensation of the chlorinated benzoxazole derivative with the nitro-substituted benzodioxole derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The benzoxazole and benzodioxole moieties can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions . The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: An aromatic organic compound with a benzene-fused oxazole ring structure.
Benzodioxole: An aromatic organic compound with a benzene-fused dioxole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
N-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is unique due to the presence of both benzoxazole and benzodioxole moieties in a single molecule, along with the nitro and chloro substituents. This combination of functional groups provides the compound with distinct electronic and steric properties, making it a versatile candidate for various applications in research and industry .
Properties
Molecular Formula |
C21H12ClN3O5 |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C21H12ClN3O5/c22-14-4-5-18-16(8-14)24-21(30-18)12-2-1-3-15(6-12)23-10-13-7-19-20(29-11-28-19)9-17(13)25(26)27/h1-10H,11H2 |
InChI Key |
POOSPRRSQJPTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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